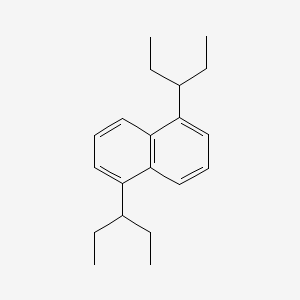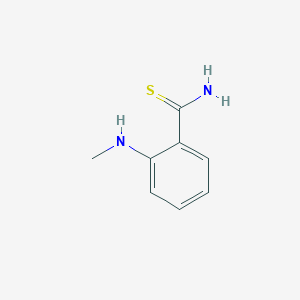
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-di(pyridin-3-yl)heptane-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is a complex organic compound characterized by its multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione typically involves multi-step organic reactions. One common method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is followed by further functionalization steps to introduce the pyridine and heptane-1,7-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorobenzoyl chloride: Used in the synthesis of various organic compounds.
4-chlorophenyl pyridin-4-ylmethanone:
Uniqueness
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71568-54-2 |
|---|---|
Molekularformel |
C36H27Cl3N2O3 |
Molekulargewicht |
642.0 g/mol |
IUPAC-Name |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-ylheptane-1,7-dione |
InChI |
InChI=1S/C36H27Cl3N2O3/c37-28-11-5-23(6-12-28)33(42)19-31(26-3-1-17-40-21-26)35(36(44)25-9-15-30(39)16-10-25)32(27-4-2-18-41-22-27)20-34(43)24-7-13-29(38)14-8-24/h1-18,21-22,31-32,35H,19-20H2 |
InChI-Schlüssel |
WCKLKMFARYJMQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C(CC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)



![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)

![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
